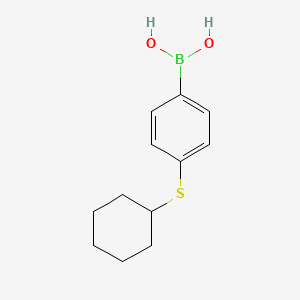

4-(Cyclohexylsulfanyl)phenylboronic acid

Descripción

4-(Cyclohexylsulfanyl)phenylboronic acid is a boronic acid derivative featuring a cyclohexylsulfanyl (C₆H₁₁S-) substituent at the para position of the phenyl ring. This compound is classified as an arylboronic acid, a critical class of reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds . The cyclohexylsulfanyl group confers unique steric and electronic properties: the sulfur atom donates electron density via its lone pairs, while the bulky cyclohexyl moiety introduces significant steric hindrance. These characteristics influence reactivity, solubility, and molecular packing in materials science applications .

The compound is commercially available (e.g., CymitQuimica catalog Ref: 54-OR361063) but is listed as "discontinued" in some supplier databases, suggesting specialized or niche applications . Its synthesis likely follows protocols analogous to other arylthio boronic acids, where thiophenolic reactants are substituted in palladium-catalyzed coupling reactions .

Propiedades

IUPAC Name |

(4-cyclohexylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO2S/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h6-9,11,14-15H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHRFZSOTGVWFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)SC2CCCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629656 | |

| Record name | [4-(Cyclohexylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107603-50-8 | |

| Record name | [4-(Cyclohexylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylsulfanyl)phenylboronic acid typically involves the following steps:

Formation of the Cyclohexylsulfanyl Group: The initial step involves the introduction of the cyclohexylsulfanyl group onto a phenyl ring. This can be achieved through a nucleophilic substitution reaction where a cyclohexylthiol reacts with a halogenated benzene derivative under basic conditions.

Boronic Acid Functionalization: The next step is the introduction of the boronic acid group. This is commonly done through a borylation reaction, where a boron-containing reagent such as bis(pinacolato)diboron reacts with the phenyl ring in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

4-(Cyclohexylsulfanyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The boronic acid group can be reduced to form boranes.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Boranes.

Substitution: Halogenated or nitro-substituted derivatives.

Aplicaciones Científicas De Investigación

Drug Delivery Systems

One of the most promising applications of 4-(Cyclohexylsulfanyl)phenylboronic acid lies in drug delivery systems (DDS). The compound's ability to form reversible covalent bonds with diols enables it to be used in the design of stimuli-responsive drug delivery platforms.

- Mechanism : The boronate ester formation allows for controlled release of therapeutic agents in response to specific stimuli such as pH changes or the presence of certain sugars. This property is particularly useful for insulin delivery systems, where insulin is encapsulated within polymer matrices that respond to glucose levels in the bloodstream.

- Case Study : Research has demonstrated that boronic acid-functionalized polymers can effectively encapsulate insulin and release it upon exposure to elevated glucose levels, mimicking physiological conditions .

Sensor Technologies

This compound is also utilized in the development of sensors, particularly for glucose monitoring.

- Electrochemical Sensors : The compound can be incorporated into layer-by-layer (LbL) assemblies to create electrochemical sensors that detect glucose levels by measuring the changes in electrical properties upon sugar binding .

- Fluorescent Sensors : Boronic acids can modify fluorescent dyes, enabling the creation of colorimetric sensors that provide visual cues for glucose detection. These sensors have potential applications in diabetes management and food safety monitoring .

Polymer Chemistry

The incorporation of this compound into polymeric materials enhances their functionality.

- Stimuli-Responsive Polymers : Polymers containing this boronic acid can exhibit self-healing properties and shear-thinning behavior due to the dynamic nature of boronate ester bonds. These features make them suitable for applications in tissue engineering and regenerative medicine .

- Hydrogels : The compound's interaction with diols allows for the development of hydrogels that can respond to environmental changes, making them ideal candidates for drug delivery and wound healing applications .

Summary Table of Applications

| Application Area | Description | Key Features |

|---|---|---|

| Drug Delivery Systems | Controlled release of drugs via stimuli-responsive mechanisms | Reversible bonding with diols |

| Sensor Technologies | Development of electrochemical and fluorescent sensors | Glucose detection through binding interactions |

| Polymer Chemistry | Enhancements in polymer properties such as self-healing and stimuli-responsiveness | Dynamic boronate ester bonds |

Mecanismo De Acción

The mechanism of action of 4-(Cyclohexylsulfanyl)phenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and sensors.

Comparación Con Compuestos Similares

4-(Methylthio)phenylboronic Acid (CAS: N/A)

4-(Methylsulfonyl)phenylboronic Acid (CAS: 149104-88-1)

- Structure : Methylsulfonyl (-SO₂Me) substituent.

- Electronic Profile : The sulfonyl group is strongly electron-withdrawing, reducing the boronic acid’s nucleophilicity. This can slow coupling reactions but may stabilize intermediates in specific catalytic cycles.

- Thermal Stability : Higher melting points and thermal stability compared to thioether analogs due to stronger intermolecular interactions .

| Property | 4-(Cyclohexylsulfanyl)phenylboronic Acid | 4-(Methylthio)phenylboronic Acid | 4-(Methylsulfonyl)phenylboronic Acid |

|---|---|---|---|

| Substituent Electronic Effect | Electron-donating (moderate) | Electron-donating (strong) | Electron-withdrawing (strong) |

| Steric Hindrance | High (bulky cyclohexyl) | Low (small methyl) | Moderate (planar sulfonyl) |

| Molecular Weight (g/mol) | ~274.20 (estimated) | ~168.06 (C₇H₉BO₂S) | 200.02 (C₇H₉BO₄S) |

| Key Applications | Specialty Suzuki couplings | General cross-coupling | Stabilized intermediates in catalysis |

Cycloalkyl Substituent Variations

4-(trans-4-Pentylcyclohexyl)phenylboronic Acid (CAS: 143651-26-7)

- Structure : Trans-4-pentylcyclohexyl group.

- Properties: The linear pentyl chain enhances hydrophobicity, making this compound suitable for liquid crystal and organic semiconductor applications. Its phase behavior (e.g., glass transition temperature, Tg ≈ 109–137°C) aligns with phenoxazine-pyrimidine materials used in thermally activated delayed fluorescence (TADF) devices .

4-Cyclopentylphenylboronic Acid (CAS: 945837-57-0)

- Structure : Cyclopentyl substituent.

- Comparison: Smaller ring size (5-membered vs. 6-membered cyclohexyl) reduces steric bulk but increases ring strain.

| Property | This compound | 4-(trans-4-Pentylcyclohexyl)phenylboronic Acid | 4-Cyclopentylphenylboronic Acid |

|---|---|---|---|

| Cycloalkyl Group Size | 6-membered | 6-membered with pentyl chain | 5-membered |

| Molecular Weight (g/mol) | ~274.20 | 274.20 | 190.05 |

| Key Applications | Cross-coupling, materials science | Liquid crystals, TADF materials | Small-molecule synthesis |

Actividad Biológica

4-(Cyclohexylsulfanyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C12H15BOS

Molecular Weight: 223.13 g/mol

CAS Number: 1107603-50-8

The compound features a phenyl ring substituted with a cyclohexylsulfanyl group and a boronic acid functional group, which is crucial for its biological activity.

Boronic acids are known to interact with various biological targets, including enzymes and receptors. The mechanism of action for this compound may involve:

- Enzyme Inhibition: Boronic acids can act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with active site residues.

- Targeting Kinases: Recent studies have shown that compounds containing boron can inhibit kinases involved in cancer progression, suggesting that this compound may exhibit similar properties.

Anticancer Properties

Research has indicated that boronic acids possess significant anticancer activities. For instance, studies involving related compounds have demonstrated:

- Inhibition of Tumor Growth: Compounds structurally similar to this compound have shown efficacy in inhibiting the growth of various cancer cell lines, including colorectal and leukemia cells .

- Mechanism Insights: The inhibition of key signaling pathways such as the cyclin D/Rb pathway has been observed, leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies and Research Findings

- Study on Boron-Containing Compounds:

- Structure-Activity Relationship (SAR) Analysis:

- Inhibition Studies:

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.